

An In-depth Technical Guide to N-Acetyl-3-nitriloalanine Derivatives and Analogs

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Compound of Interest

Compound Name: *N-Acetyl-3-nitriloalanine*

Cat. No.: *B15305208*

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Executive Summary

This technical guide provides a comprehensive overview of **N-Acetyl-3-nitriloalanine** derivatives and their analogs, with a primary focus on the extensively studied N-acetylcysteine (NAC) and its derivatives. Due to the limited availability of public-domain data on **N-Acetyl-3-nitriloalanine**, this paper leverages the wealth of information on its structural and functional analog, NAC, as a representative model for this class of compounds. This guide details the synthesis, biological activities, and mechanisms of action of NAC and its derivatives, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key signaling pathways using Graphviz diagrams. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting oxidative stress and inflammation.

Introduction: The Landscape of N-Acetyl-3-nitriloalanine and its Analogs

N-Acetyl-3-nitriloalanine is an N-acetylated derivative of the amino acid 3-cyanoalanine. While the core structure of **N-Acetyl-3-nitriloalanine** suggests potential biological activity, particularly in pathways involving amino acid metabolism and nitrile-containing compounds,

there is a notable scarcity of publicly available research on this specific molecule and its derivatives.

In contrast, N-acetylcysteine (NAC), an N-acetylated derivative of the amino acid cysteine, is a well-characterized and clinically significant analog. NAC has been in clinical use for decades as a mucolytic agent and as an antidote for acetaminophen poisoning.[1] Its therapeutic utility stems from its potent antioxidant and anti-inflammatory properties.[2][3] Given the structural similarity and the extensive body of research available, NAC and its derivatives serve as an excellent surrogate for understanding the potential therapeutic applications of **N-Acetyl-3-nitriloalanine** and its related compounds.

This guide will therefore focus on the synthesis, quantitative biological data, experimental protocols, and signaling pathways associated with N-acetylcysteine and its key derivatives, providing a robust framework for further research and development in this area.

Synthesis of N-Acetylcysteine (NAC) and its Derivatives

The synthesis of N-acetylcysteine and its derivatives is well-established, with several methods reported in the literature. The most common approach involves the acetylation of L-cysteine.

Synthesis of N-Acetylcysteine (NAC)

A prevalent method for the synthesis of NAC involves the direct acetylation of L-cysteine using acetic anhydride.

Experimental Protocol: Synthesis of N-Acetylcysteine[4]

- **Reaction Setup:** In a suitable reaction vessel, suspend L-cysteine hydrochloride monohydrate in an aqueous solution of tetrahydrofuran under a nitrogen atmosphere.
- **Neutralization:** Add sodium acetate trihydrate to the suspension and stir at room temperature to neutralize the hydrochloride salt. This results in a suspension of equimolar amounts of cysteine and sodium acetate.
- **Acetylation:** Cool the mixture using an external cooling bath and add acetic anhydride dropwise while stirring.

- **Reaction:** Continue stirring the resulting suspension at room temperature, followed by heating at reflux to drive the reaction to completion.
- **Neutralization and Isolation:** Neutralize the resulting suspension of sodium N-acetyl-L-cysteinate with aqueous hydrogen chloride.
- **Purification:** Remove the precipitated sodium chloride by filtration. Isolate the N-acetylcysteine by distilling the solvent from the filtrate under vacuum, followed by crystallization to yield a white solid.

Synthesis of N-Acetylcysteine Amide (NACA)

N-Acetylcysteine amide (NACA) is a derivative of NAC with an amide group replacing the carboxylic acid moiety, which is reported to have enhanced cell permeability.[5]

Experimental Protocol: Synthesis of N-Acetylcysteine Amide (NACA)[6][7]

- **Esterification:** Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere. Add concentrated sulfuric acid dropwise with vigorous stirring at room temperature. After approximately 22 hours, add water and remove the volatile components under reduced pressure.
- **Extraction:** Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Acetyl-L-cysteine methyl ester as a white crystalline solid.
- **Amination:** Treat the N-Acetyl-L-cysteine methyl ester with aqueous ammonium hydroxide at room temperature with stirring for approximately 6 hours.
- **Isolation and Purification:** Concentrate the resulting solution in vacuo. Add ethanol and concentrate again under reduced pressure to afford N-acetyl-L-cysteine amide as a white crystalline solid. The product can be further purified by recrystallization from hot ethanol.

Biological Activities and Quantitative Data

N-acetylcysteine and its derivatives exhibit a range of biological activities, primarily centered around their antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant properties of NAC are attributed to its ability to replenish intracellular glutathione (GSH), a major cellular antioxidant, and to directly scavenge reactive oxygen species (ROS).[8] The amide derivative, NACA, has been shown to possess enhanced antioxidant properties compared to NAC.[9][10]

Table 1: Antioxidant Activity of N-Acetylcysteine Analogs

Compound	Assay	Result	Reference
N-Acetylcysteine (NAC)	DPPH Radical Scavenging	Lower activity than NACA	[9][10]
N-Acetylcysteine Amide (NACA)	DPPH Radical Scavenging	Higher activity than NAC	[9][10]
N-Acetylcysteine (NAC)	H ₂ O ₂ Scavenging	Better at lower concentrations	[9][10]
N-Acetylcysteine Amide (NACA)	H ₂ O ₂ Scavenging	Better at the highest concentration	[9][10]
S-allylmercapto-N-acetylcysteine (ASSNAC)	Protection from Oxidative Stress (tBuOOH-induced cytotoxicity)	Reduced cytotoxicity to 42% (at 2 mM)	[11]

Anti-inflammatory Activity

NAC and its analogs modulate the inflammatory response primarily through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[2][3]

Table 2: Anti-inflammatory Activity of N-Acetylcysteine Analogs

Compound	Cell Line/Model	Effect	Reference
N-Acetylcysteine (NAC)	COPD Patients	Reduced serum IL-8 levels	[2]
N-Acetylcysteine (NAC)	COPD Mouse Model	Downregulated IL-1 β , IFN- γ , TNF- α , and IL-18	[12]
N-Acetylcysteine (NAC)	Human PBMC (anti-CD3 or PHA stimulated)	Upregulated IL-1 β , IL-5, IFN- γ ; Downregulated IL-10	[13]
p-hydroxyanilide derivative of N-acetylcysteine	In vivo	Analgesic, anti-inflammatory, and antipyretic activity	[14]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Protocol:

- **Reagent Preparation:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Assay Procedure:** Add a solution of the test compound (e.g., NAC or its derivative) at various concentrations to the DPPH solution.
- **Incubation:** Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample and A_{sample} is the absorbance of the reaction mixture.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

Protocol:

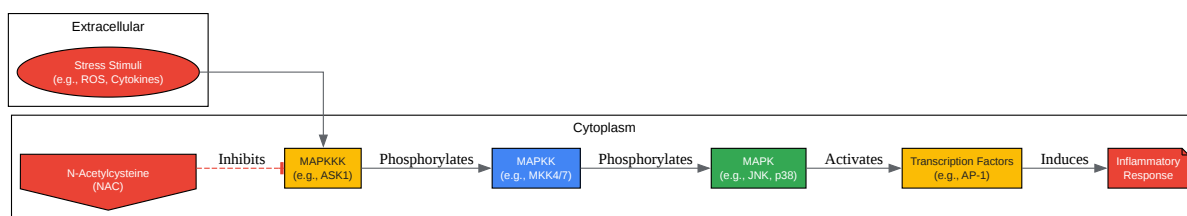
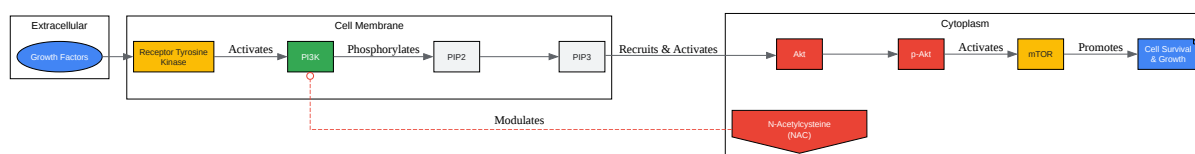
- **Cell Culture:** Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium.
- **Cell Seeding:** Seed the cells into multi-well plates and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of the test compound (e.g., NAC derivative) for a specified time (e.g., 1-2 hours).
- **Stimulation:** Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
- **Incubation:** Incubate the cells for a further period (e.g., 24 hours).
- **Cytokine Measurement:** Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- **Data Analysis:** Determine the concentration of the test compound that causes a 50% inhibition of cytokine production (IC50).

Signaling Pathways and Mechanisms of Action

N-acetylcysteine and its analogs exert their biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. NAC inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.



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